molecular formula C9H9BBrN3O2 B14092674 (5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14092674
M. Wt: 281.90 g/mol
InChI Key: OLQRVXZVJBHMCH-UHFFFAOYSA-N
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Description

(5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a brominated pyridine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid group and the brominated pyridine ring

Properties

Molecular Formula

C9H9BBrN3O2

Molecular Weight

281.90 g/mol

IUPAC Name

[5-bromo-6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BBrN3O2/c1-6-12-2-3-14(6)9-8(11)4-7(5-13-9)10(15)16/h2-5,15-16H,1H3

InChI Key

OLQRVXZVJBHMCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CN=C2C)Br)(O)O

Origin of Product

United States

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